

SAR156497 in vivo xenograft models protocol

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Compound Focus: SAR156497

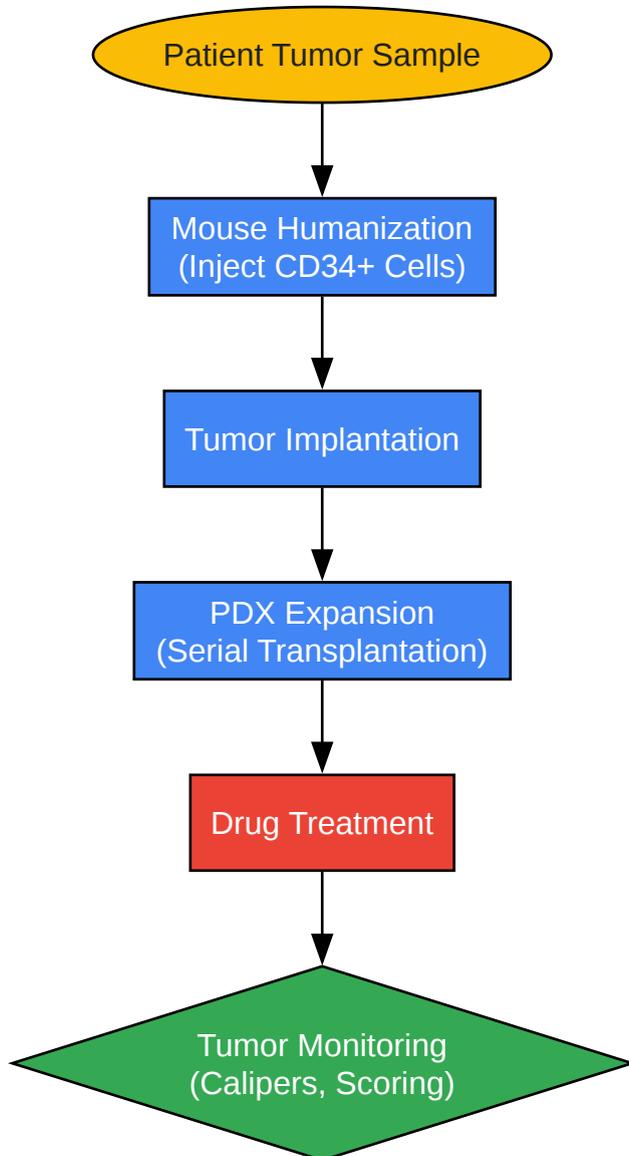
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PDX Model Generation Workflow

The following diagram illustrates the key stages in generating and utilizing Patient-Derived Xenograft (PDX) models for preclinical drug evaluation.

PDX Model Generation and Drug Testing Workflow



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Establishing the Xenograft Model

A well-established xenograft model is foundational for reliable in vivo testing. Key considerations and steps are outlined below.

Key Considerations for Model Selection

Aspect	Description & Rationale
Mouse Strain	NSG (NOD-scid IL2Ry^{null}) mice are recommended for their superior engraftment capability, especially for human immune system reconstitution [1] [2].
Model Type	Patient-Derived Xenografts (PDX) are preferred as they better recapitulate the molecular and histological heterogeneity of original human tumors compared to cell line-derived models [3] [2].
Implantation Site	Subcutaneous injection is common for easy tumor measurement. Orthotopic injection (e.g., into the mammary fat pad for breast cancer) provides a more physiologically relevant tumor microenvironment [2].

Step-by-Step Protocol for PDX Generation

- **Sample Preparation:**
 - **Source:** Obtain patient tumor samples from a tissue bank or collaborating hospital under approved Institutional Review Board (IRB) protocols [1].
 - **Processing:** Mechanically mince the tumor tissue into ~2 mm³ fragments using sterile scalpels. Alternatively, digest the tissue into a single-cell suspension using a cocktail of collagenase and hyaluronidase in DMEM:F12 medium [1] [2].
- **Mouse Humanization (Optional, for immuno-oncology studies):**
 - Isolate human CD34+ hematopoietic stem cells from umbilical cord blood using a commercial enrichment kit [1].
 - Inject these cells intravenously or intrahepatically into preconditioned (e.g., busulfan-treated) neonatal NSG mice to create "humanized mice" with a functional human immune system [1].
- **Tumor Implantation:**
 - Anesthetize the mouse (e.g., using ketamine/xylazine) [1].
 - For subcutaneous implantation, use a trocar or syringe to place a tumor fragment (or 0.5-2 million cells in 200 µL HBSS) into the right dorsal flank [2].
 - For orthotopic implantation, such as in the mammary fat pad, a minor surgical procedure is required to expose and inject the tissue [2].
- **PDX Expansion and Engraftment Monitoring:**

- Allow the tumor to engraft and grow. Successful engraftment can be slow, often taking months for the first passage [2].
- Once the tumor reaches a predetermined size (e.g., 1000 mm³), it can be harvested and serially transplanted into new mice to expand the PDX line for future experiments [2].

Drug Efficacy Testing Protocol

Once the model is established, you can proceed to evaluate the efficacy of your test compound.

Experimental Design Parameters

Parameter	Standard Protocol Details
Group Allocation	Randomize mice into control and treatment groups once tumors are palpable (~100-200 mm ³) to ensure equivalent starting tumor volumes.
Dosing Route	Common routes include intraperitoneal (IP) injection and oral gavage . The choice depends on the compound's pharmacokinetics [2].
Dosing Schedule	Varies by compound. Example: Administer the drug 3 times per week for a 3-4 week period, starting a few days after tumor implantation (prevention) or after tumor establishment (treatment) [4] [2].
Control Groups	Essential to include a vehicle control group (e.g., PBS) and potentially a positive control group (e.g., an established chemotherapeutic).

Tumor Monitoring and Endpoint Analysis

- **Tumor Measurement:**
 - Measure tumor dimensions 2-3 times per week using digital calipers [2].
 - Calculate tumor volume using the formula: **Volume = (Length × Width²) / 2** [2].
- **Clinical Scoring:**
 - Monitor animal body weight as an indicator of systemic toxicity and overall health [4].

- Use a standardized arthritis/mobility score (e.g., 0-4 scale for swelling, erythema, and mobility impairment) if relevant to the model [4].
- **Endpoint Analysis:**
 - At the end of the study, tumors are harvested for ex vivo analysis, such as Western blotting to assess protein expression (e.g., AURKA downregulation) or immunohistochemistry to examine tissue morphology and biomarker presence [4].

Key Technical Notes

- **Sterile Technique:** The entire process of cell isolation and tumor implantation must be performed under sterile conditions to prevent infection in immunocompromised mice [1].
- **Statistical Analysis:** Plan for appropriate group sizes (typically n=5-10) to ensure statistical power. Data are often analyzed using software like SPSS or FlowJo, with Student's *t*-test or ANOVA used for comparisons [4] [1].
- **Animal Welfare:** All procedures must be approved by the institutional Ethical Committee for the Use of Experimental Animals [1].

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